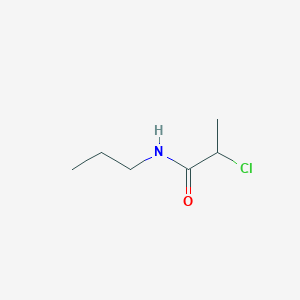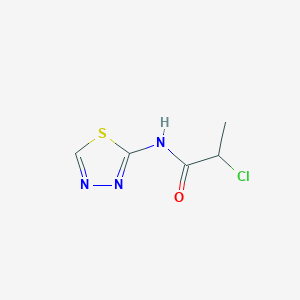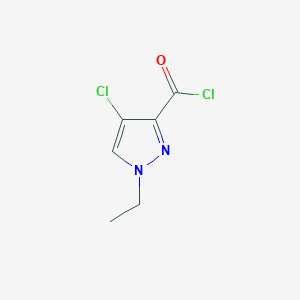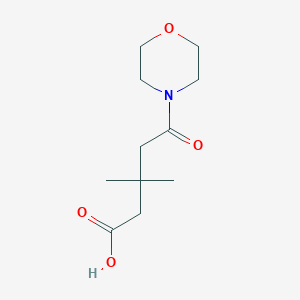
3,5-Dibromo-4-chloropicolinic acid
説明
“3,5-Dibromo-4-chloropicolinic acid” is a chemical compound with the molecular formula C6H2Br2ClNO2 . It is used in various applications, including as a laboratory chemical.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a method for synthesizing 3,5-dibromo-4-iodopyridine, which shares a similar structure with the compound , has been described . The process involves taking 3,5-dibromo-4-aminopyridine as an initial raw material to perform diazotization to obtain 3,5-dibromo-4-iodopyridine .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-4-chloropicolinic acid” can be analyzed using various computational and experimental techniques . The compound has a molecular weight of 315.34 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dibromo-4-chloropicolinic acid” can be inferred from similar compounds. For instance, 3,5-dibromo-4-methylbenzoic acid has a melting point of 242°C and a density of 1.951±0.06 g/cm3 .
科学的研究の応用
Plant Growth Regulation
3,5-Dibromo-4-chloropicolinic acid has been studied for its potential as a plant growth regulator. Research has shown that similar picolinic acid derivatives, such as 4-amino-3,5,6-trichloropicolinic acid, are more toxic to many broad-leaved plants compared to other common herbicides and retain their activity in soil for an extended period (Hamaker et al., 1963).
Environmental and Waste Management
Studies have investigated the electrocatalytic dechlorination of chloropicolinic acid mixtures, which include compounds similar to 3,5-dibromo-4-chloropicolinic acid. This process helps in transforming these mixtures into less harmful substances, thereby managing environmental waste effectively (Hong-xing et al., 2016).
Biodegradation Processes
Research into the biodegradation of related compounds, such as 1-chloro-4-nitrobenzene, has led to the discovery of byproducts like 5-chloropicolinic acid. This type of research is crucial in understanding how such chemicals break down in natural environments (Katsivela et al., 1999).
Electrochemical Reduction Research
The electrochemical reduction process for compounds similar to 3,5-dibromo-4-chloropicolinic acid, such as 3,5,6-trichloropicolinic acid, has been a topic of research. This process is significant in understanding the chemical properties and potential applications of these compounds (Xu et al., 2015).
Chemical Synthesis and Analysis
Research has also focused on the synthesis of similar trichloropicolinic acids, providing valuable insights into chemical reactions and compound formations (Ling-yan, 2011).
特性
IUPAC Name |
3,5-dibromo-4-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVRSYYPLMRROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(=O)O)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649907 | |
| Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-chloropicolinic acid | |
CAS RN |
698393-07-6 | |
| Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)


![3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1370618.png)



![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)

![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)
![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)